The compound (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is a complex organosilicon amine featuring methoxy and trimethylsilyl functional groups. This compound is classified under amines, specifically as a substituted amine due to the presence of multiple functional groups that enhance its reactivity and potential applications in various chemical processes.
This compound is derived from the reaction of methoxyethylamine with trimethylsilylmethyl chloride, leading to the formation of a functionalized amine. It is often utilized in synthetic organic chemistry for its unique properties and versatility in various applications.
The synthesis of (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine can be achieved through several methods, primarily involving the reaction of methoxyethylamine with chloromethyltrimethylsilane. The general steps include:
The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyltrimethylsilane, leading to the formation of the desired amine product.
The molecular formula for (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is , with a molecular weight of approximately 237.41 g/mol.
COCN(Cc1ccccc1)C[Si](C)(C)CThis compound can participate in various chemical reactions typical for amines, including:
These reactions are significant in synthetic organic chemistry, allowing for the construction of diverse molecular architectures from simple precursors.
The mechanism by which (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine operates involves its ability to act as a nucleophile due to the lone pair on the nitrogen atom. This enables it to attack electrophilic centers in other molecules, facilitating various transformations:
The applications of (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine are diverse and include:
This compound represents an important class of organosilicon compounds with significant implications in both academic research and industrial applications.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8